molecular formula C29H27ClN2 B8720349 N,N-Diethyl-4-(9-chloro-9,10-dihydro-10-phenyl-9-acridinyl)aniline

N,N-Diethyl-4-(9-chloro-9,10-dihydro-10-phenyl-9-acridinyl)aniline

Cat. No. B8720349
M. Wt: 439.0 g/mol
InChI Key: VSDSLMUSMFOWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04263398

Procedure details

9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan (12.0 g, 0.0276 mole) is slurried in 150 ml of tetrahydrofuran while anhydrous hydrogen chloride is bubbled in with cooling. The hydrogen chloride is bubbled in until the slurry reaches a pH of 1.0 and a bright yellow color is obtained. The product is collected on a Buchner funnel, washed twice with 10 ml portions of tetrahydrofuran and dried at 50° C. to give 11.6 g (95.8% yield) of 9(p-diethylaminophenyl)-9-chloro-10-phenylacridan.
Name
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2(OC)[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2].[ClH:34]>O1CCCC1>[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2([Cl:34])[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
Quantity
12 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)OC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled in
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The hydrogen chloride is bubbled in until the slurry
CUSTOM
Type
CUSTOM
Details
a bright yellow color is obtained
CUSTOM
Type
CUSTOM
Details
The product is collected on a Buchner funnel
WASH
Type
WASH
Details
washed twice with 10 ml portions of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263398

Procedure details

9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan (12.0 g, 0.0276 mole) is slurried in 150 ml of tetrahydrofuran while anhydrous hydrogen chloride is bubbled in with cooling. The hydrogen chloride is bubbled in until the slurry reaches a pH of 1.0 and a bright yellow color is obtained. The product is collected on a Buchner funnel, washed twice with 10 ml portions of tetrahydrofuran and dried at 50° C. to give 11.6 g (95.8% yield) of 9(p-diethylaminophenyl)-9-chloro-10-phenylacridan.
Name
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2(OC)[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2].[ClH:34]>O1CCCC1>[CH2:1]([N:3]([CH2:32][CH3:33])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2([Cl:34])[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
Quantity
12 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)OC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled in
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The hydrogen chloride is bubbled in until the slurry
CUSTOM
Type
CUSTOM
Details
a bright yellow color is obtained
CUSTOM
Type
CUSTOM
Details
The product is collected on a Buchner funnel
WASH
Type
WASH
Details
washed twice with 10 ml portions of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C1(C2=CC=CC=C2N(C=2C=CC=CC12)C1=CC=CC=C1)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.